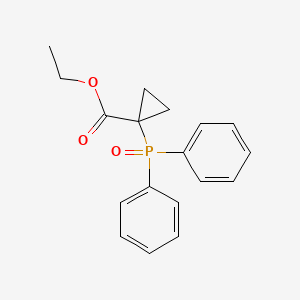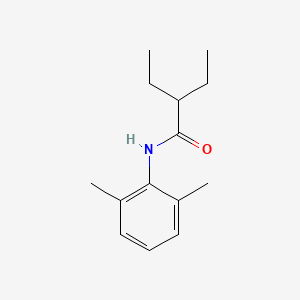
ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate, also known as DPC, is a chemical compound that has been widely studied for its potential applications in scientific research. DPC is a cyclopropane derivative that contains a diphenylphosphoryl group, which makes it a useful tool for studying biological processes and mechanisms of action.
Wirkmechanismus
The mechanism of action of ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate involves the formation of a covalent bond between the diphenylphosphoryl group of ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate and the cysteine residue of the enzyme. This covalent bond results in the irreversible inhibition of the enzyme and prevents it from carrying out its normal function.
Biochemical and Physiological Effects:
ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate has been shown to have a number of biochemical and physiological effects in various systems. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are important mediators of inflammation. ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate in lab experiments is its potency as an inhibitor of cysteine-containing enzymes. This allows researchers to study the function of these enzymes in a controlled manner. However, ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate and its applications in scientific research. One area of interest is the development of more selective inhibitors of cysteine-containing enzymes that do not have the toxic effects of ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate. Another area of interest is the study of the physiological effects of ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate in vivo and its potential as a therapeutic agent for the treatment of inflammation and cancer.
Synthesemethoden
The synthesis of ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate involves the reaction of ethyl cyclopropanecarboxylate with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate. This synthesis method has been well established in the literature and has been used by many researchers to obtain ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate for their experiments.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate has been widely used in scientific research as a tool to study the mechanism of action of various biological processes. One of the main applications of ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate is in the study of enzymes that contain cysteine residues. ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate is a potent inhibitor of these enzymes and has been used to study their function and activity.
Eigenschaften
IUPAC Name |
ethyl 1-diphenylphosphorylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19O3P/c1-2-21-17(19)18(13-14-18)22(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJCBFKQOPHFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(2-fluorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5829440.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5829445.png)

![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5829460.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5829488.png)

![N-(2-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5829494.png)
![1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5829502.png)


![1-methyl-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B5829516.png)
![N-benzyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5829527.png)
![4-[(4-biphenylylmethylene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5829546.png)